

# An In-depth Technical Guide to Cefuroxime Axetil

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Compound of Interest		
Compound Name:	Zinnol	
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Disclaimer: The term "**Zinnol**" is not a recognized chemical entity in scientific literature. This guide pertains to Cefuroxime axetil, the active ingredient in the antibiotic marketed under the brand name Zinnat, which is likely the intended subject of the query.[1][2][3][4]

Introduction: Cefuroxime axetil is a second-generation oral cephalosporin antibiotic.[5] It is an acetoxyethyl ester prodrug of cefuroxime, which becomes active in the body after in vivo hydrolysis.[5] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

## **Chemical Structure and Properties**

Cefuroxime axetil is a semisynthetic cephalosporin antibacterial drug.[6] Its chemical name is (RS)-1-hydroxyethyl (6R,7R)-7-[2-(2-furyl)glyoxyl-amido]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]-oct-2-ene-2-carboxylate, 72-(Z)-(O-methyl-oxime), 1-acetate 3-carbamate.[6] [7]

Chemical Structure:

Chemical structure of Cefuroxime axetil

Image Credit: Wikimedia Commons

The structure features a  $\beta$ -lactam ring, which is characteristic of cephalosporin and penicillin antibiotics and is crucial for its antibacterial activity.[5][8]



#### Physicochemical Properties:

The following table summarizes the key physicochemical properties of Cefuroxime axetil.

Property	Value	Reference
Molecular Formula	C20H22N4O10S	[5][6][9][10]
Molecular Weight	510.47 g/mol	[5][6]
CAS Number	64544-07-6	[5][9]
Appearance	Amorphous form	[6]
IUPAC Name	1-Acetoxyethyl (6R,7R)-3- [(carbamoyloxy)methyl]-7- {[(2Z)-2-(2-furyl)-2- (methoxyimino)acetyl]amino}-8 -oxo-5-thia-1- azabicyclo[4.2.0]oct-2-ene-2- carboxylate	[5]

## **Pharmacokinetics**

Cefuroxime axetil is absorbed from the gastrointestinal tract and rapidly hydrolyzed by nonspecific esterases in the intestinal mucosa and blood to its active form, cefuroxime.[5][6] The axetil moiety is metabolized to acetaldehyde and acetic acid.[9]

Pharmacokinetic Parameters:



Parameter	Description	Value	Reference
Bioavailability	Absorption is greater when taken after food, increasing from 37% (fasting) to 52% (fed).	37% - 52%	[5][7]
Metabolism	Hydrolyzed by esterases to the active compound, cefuroxime. Cefuroxime itself is not metabolized.	-	[5][9]
Excretion	Cefuroxime is eliminated unchanged in the urine through both glomerular filtration and tubular secretion.	-	[5][8]
Distribution	Found in tonsil tissue, sinus tissue, bronchial tissue, and middle ear effusion after administration.	-	[5]

# **Mechanism of Action and Signaling Pathway**

Cefuroxime is a bactericidal agent that acts by inhibiting bacterial cell wall synthesis.[1] Like other  $\beta$ -lactam antibiotics, it targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[5][11] The inhibition of PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[5][11] Cefuroxime exhibits stability against many bacterial  $\beta$ -lactamases, making it effective against a range of common pathogens.[1]





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Caption: Mechanism of action of Cefuroxime axetil from oral administration to bacterial cell lysis.

# **Experimental Protocols**

1. High-Performance Liquid Chromatography (HPLC) for Cefuroxime Axetil Estimation

This protocol describes a method for the quantitative determination of Cefuroxime axetil in pharmaceutical formulations.

- Objective: To develop a rapid, sensitive, and validated HPLC method for the estimation of Cefuroxime axetil.[8]
- Methodology:
  - Chromatographic System: A standard HPLC system equipped with a UV detector.
  - Mobile Phase: A binary mixture of Methanol and 0.01M potassium dihydrogen orthophosphate buffer in a 60:40 v/v ratio.[8]
  - Column: A suitable C18 column.
  - Flow Rate: Typically 1.0 mL/min.
  - Detection: UV detection at a specified wavelength (e.g., 278 nm).

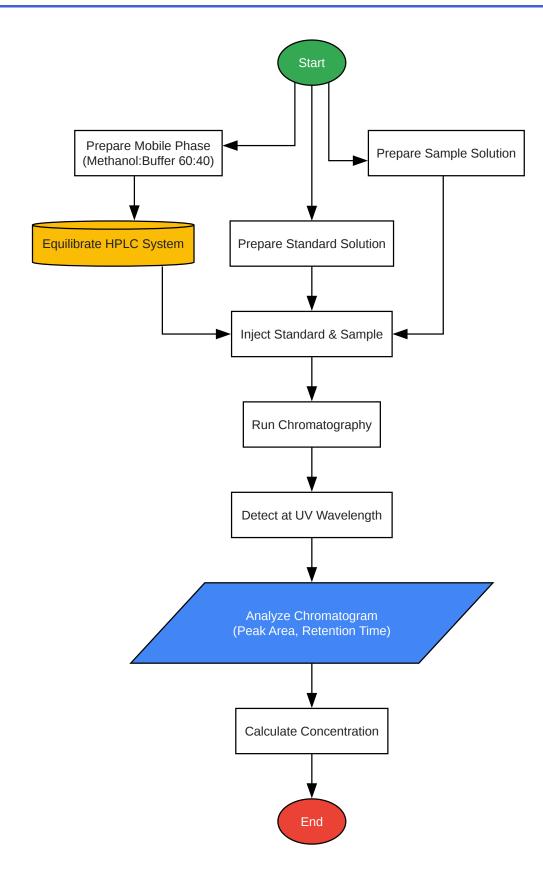






- Standard Preparation: A standard solution of Cefuroxime axetil is prepared in the mobile phase.
- Sample Preparation: The pharmaceutical formulation is dissolved and diluted in the mobile phase to a known concentration.
- Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak areas are recorded.
- Calculation: The concentration of Cefuroxime axetil in the sample is determined by comparing its peak area with that of the standard.





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Caption: Experimental workflow for the HPLC estimation of Cefuroxime axetil.



#### 2. Antimicrobial Susceptibility Testing (AST)

AST is performed to determine the in vitro activity of Cefuroxime against bacterial pathogens.

- Objective: To determine the Minimum Inhibitory Concentration (MIC) of Cefuroxime for a specific bacterium.
- Methodology (Broth Microdilution):
  - Media Preparation: Prepare Mueller-Hinton Broth (MHB) or other appropriate growth media.
  - Drug Dilution: Perform serial two-fold dilutions of Cefuroxime in a 96-well microtiter plate.
  - Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
  - Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
     Include a growth control (no drug) and a sterility control (no bacteria).
  - Incubation: Incubate the plate at a specified temperature (e.g., 35-37°C) for 16-20 hours.
  - Result Interpretation: The MIC is the lowest concentration of Cefuroxime that completely inhibits visible bacterial growth.

## **Therapeutic Indications**

Cefuroxime axetil is indicated for the treatment of mild to moderately severe infections caused by susceptible bacteria.[1][3] Common indications include:

- Upper and lower respiratory tract infections (e.g., otitis media, sinusitis, bronchitis).[1][3][12]
- Urinary tract infections.[1][3]
- Skin and soft tissue infections.[1][3]
- Treatment of early Lyme disease.[3]



Acute uncomplicated gonorrhea.[1]

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